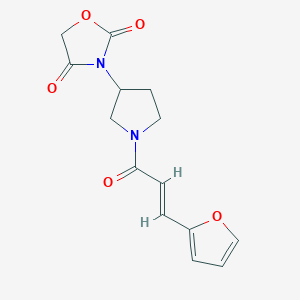

![molecular formula C15H17N5 B2588451 5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine CAS No. 1097036-91-3](/img/structure/B2588451.png)

5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as pyrrolopyrazines . These compounds contain a pyrrole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, the synthesis of new pyrazolo derivatives involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4-dinitrophenyl hydrazine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The molecular weight is 267.33 and the molecular formula is C15H17N5 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Synthesis and Reactivity

The compound 5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine is a part of a class of compounds with notable applications in synthetic chemistry. A study by Kurihara et al. (1983) explores the synthesis and reactions of related pyrrolo[1,2-a]pyrimidine derivatives, highlighting the versatility of these compounds in generating diverse structures through reactions with diazomethane, leading to cyclopropa[e]pyrrolo[1,2-a]pyrimidine derivatives and further transformation into pyrrol-2-yl-pyrroles. These reactions underscore the potential of pyrrolo[2,3-d]pyrimidin-4-imines in synthetic organic chemistry, serving as precursors for a wide range of heterocyclic compounds (Kurihara, Nasu, & Adachi, 1983).

Catalytic Applications

Another research avenue is the exploration of catalytic systems involving pyrrolo[2,3-d]pyrimidine derivatives. Khashi, Davoodnia, and Chamani (2014) demonstrated the efficiency of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst in the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, illustrating the compound's role in facilitating nucleophilic aromatic substitution reactions. This study signifies the importance of pyrrolo[2,3-d]pyrimidin-4-imines in developing new catalytic methodologies for synthesizing compounds with potential biological activity (Khashi, Davoodnia, & Chamani, 2014).

Antioxidant Activity

Research on 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives by Zaki et al. (2017) indicates the potential for incorporating pyrrolo[2,3-d]pyrimidin-4-imine structures into compounds with significant antioxidant activities. The study showcases the synthesis of these derivatives and their evaluation against standard antioxidants, providing insights into the design of new antioxidant agents based on pyrrolo[2,3-d]pyrimidine scaffolds (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Future Directions

Pyrrolopyrazine derivatives, which include “5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine”, have been used in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

In terms of pharmacokinetics, the properties of a compound can greatly influence its Absorption, Distribution, Metabolism, and Excretion (ADME). Factors such as solubility, stability, and molecular size can affect how a compound is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is ultimately excreted .

The action of a compound can also be influenced by environmental factors. For example, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and efficacy .

properties

IUPAC Name |

5,6-dimethyl-7-(2-pyridin-2-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5/c1-10-11(2)20(8-6-12-5-3-4-7-17-12)15-13(10)14(16)18-9-19-15/h3-5,7,9H,6,8H2,1-2H3,(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDZVIGSBJBDKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC=NC(=C12)N)CCC3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

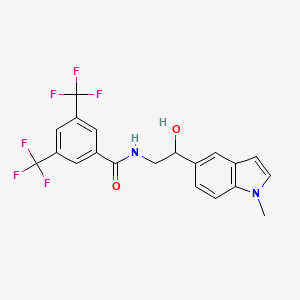

![N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2588369.png)

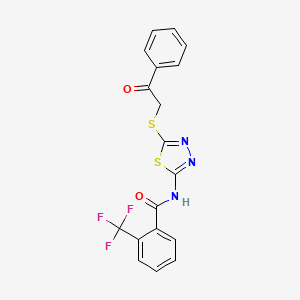

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate](/img/structure/B2588370.png)

![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)

![3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2588374.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2588377.png)

![6-(3,4-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2588378.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2588379.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2588383.png)

![Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate](/img/structure/B2588385.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2588390.png)